5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine
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Overview
Description
5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine typically involves the condensation of 5-amino-2-phenyloxazole-4-carbonitrile with dimethylformamide-dimethyl acetal, resulting in the intermediate dimethyliminoformamidine. This intermediate undergoes a Dimroth rearrangement in the presence of anilines, leading to the formation of the desired oxazole-pyridine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation and rearrangement reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazole-pyridine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine: Similar in structure but contains a methylthio group instead of a phenyl group.
Oxazolo[5,4-d]pyrimidines: These compounds have a similar fused ring system but differ in the position and type of heteroatoms.
Uniqueness
5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H10N2O |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H10N2O/c1-9-7-8-11-13(14-9)16-12(15-11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
OKYOOQMBVSALNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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